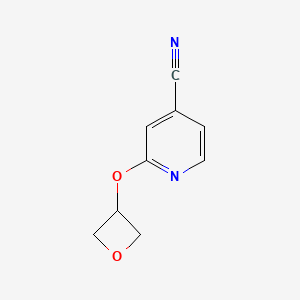![molecular formula C18H13F3N2O4S B2527187 Acide 3-(2-(3-oxo-6-(trifluorométhyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acétamido)benzoïque CAS No. 692264-26-9](/img/structure/B2527187.png)
Acide 3-(2-(3-oxo-6-(trifluorométhyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acétamido)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid is a complex organic compound often used in chemical and pharmaceutical research due to its unique structure and properties. The trifluoromethyl group and benzo[b][1,4]thiazinone core are particularly interesting because they can influence various biological activities.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, it is used as a precursor for more complex molecules and as a reagent in various reactions due to its reactive functional groups.
Biology
Its structural moieties lend themselves to interactions with biological macromolecules, making it useful in designing inhibitors or activators of enzymes.
Medicine
The compound's derivatives might possess therapeutic properties such as anti-inflammatory, anti-cancer, or anti-viral activities. Research often focuses on modifying the structure to enhance these effects.
Industry
In industrial chemistry, derivatives of this compound can be utilized in the creation of specialty chemicals, dyes, or advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving:
Formation of the benzo[b][1,4]thiazinone core
Introduction of the trifluoromethyl group
Acetylation
Amido linkage formation
Final acylation to introduce the benzoic acid moiety
Standard conditions often involve organic solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and reagents including trifluoromethyl iodide and acetic anhydride.
Industrial Production Methods
In an industrial setting, these methods are scaled up using larger reactors, continuous flow systems, and possibly automated processes to ensure consistency, yield, and safety. Specific reaction conditions such as temperature and pressure might be optimized to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to sulfoxides or sulfones.
Reduction: : The carbonyl group in the benzo[b][1,4]thiazinone ring can be reduced to form the corresponding alcohol.
Substitution: : The trifluoromethyl and acetamido groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohol derivatives
Substitution: : Varied derivatives depending on the nature of the nucleophile or electrophile
Mécanisme D'action
The specific biological activities arise from interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity, while the benzo[b][1,4]thiazinone core might inhibit specific enzymes by mimicking natural substrates or blocking active sites.
Comparaison Avec Des Composés Similaires
Unique Features
The trifluoromethyl group imparts distinct electronic properties, making it different from analogs lacking this group.
The benzo[b][1,4]thiazinone core is less common, which contributes to the compound's unique reactivity and biological interactions.
Similar Compounds
3-(2-(3-oxo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid (methyl instead of trifluoromethyl)
3-(2-(3-oxo-6-(chloromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid (chloromethyl instead of trifluoromethyl)
These analogs can provide insights into the effects of different substituents on the benzo[b][1,4]thiazinone scaffold.
Hopefully, this dives into the world of 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid in a way that satisfies your curiosity
Propriétés
IUPAC Name |
3-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)10-4-5-13-12(7-10)23-16(25)14(28-13)8-15(24)22-11-3-1-2-9(6-11)17(26)27/h1-7,14H,8H2,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPHDRZUAGZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2527104.png)

![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2527109.png)
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)


![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)
![5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2527116.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)





